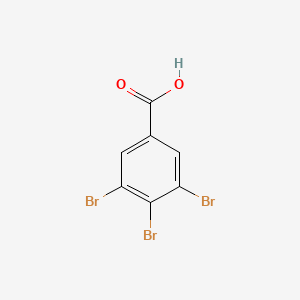

3,4,5-三溴苯甲酸

描述

3,4,5-Tribromobenzoic acid is a brominated derivative of benzoic acid where three bromine atoms are substituted at the 3rd, 4th, and 5th positions of the benzene ring. This compound is not directly discussed in the provided papers, but its structure can be inferred to be similar to other tribromobenzoic acids and hydroxybenzoic acids mentioned in the research.

Synthesis Analysis

The synthesis of tribromobenzoic acid derivatives can be complex, involving multiple steps such as bromination, diazo reactions, and hydrolysis. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves using amino benzoic acid as a raw material and proceeding through a three-step reaction . Although the exact synthesis of 3,4,5-Tribromobenzoic acid is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of tribromobenzoic acid derivatives is characterized by the presence of bromine atoms on the benzene ring, which significantly influences the physical and chemical properties of the compound. The structure of related compounds, such as 3,5-dihydroxybenzoic acid derivatives, has been studied using techniques like single-crystal X-ray diffraction, revealing intricate hydrogen bonding patterns and supramolecular assemblies .

Chemical Reactions Analysis

Tribromobenzoic acid and its derivatives can participate in various chemical reactions, often facilitated by their functional groups. For example, the carboxylic acid group can engage in esterification, and the bromine atoms may be involved in further substitution reactions. The papers provided do not detail specific reactions for 3,4,5-Tribromobenzoic acid, but studies on similar compounds suggest a rich chemistry, including the formation of supramolecular assemblies through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of tribromobenzoic acid derivatives are influenced by the presence of bromine atoms and the carboxylic acid group. These compounds typically have higher molecular weights and may exhibit different solubility and melting points compared to their non-brominated counterparts. The provided papers do not offer specific data on 3,4,5-Tribromobenzoic acid, but related compounds like 3,5-dihydroxybenzoic acid derivatives show complex hydrogen bonding interactions and phase transitions, indicating a potential for diverse physical behaviors .

科学研究应用

在生物和医学领域的应用

3,4,5-三溴苯甲酸,也被称为没食子酸,在各个科学领域广泛应用,特别是在生物和医学研究中。钟崇茂(2010)强调了它在这些领域的广泛应用,强调了对没食子酸研究的日益增长的兴趣以及未来的潜在发展 (Zhong Chong-mao, 2010)。

光电化学应用

利用3,4,5-三溴苯甲酸开发了一种新颖的光电化学方法,用于各种样品中这种化合物的安培测定,如葡萄酒和茶。该方法使用特定的光电化学平台,对酸的浓度敏感地响应,展示了它在分析化学中的实用性 (Lima et al., 2022)。

晶体学分析

对3,4,5-三溴苯甲酸的无水形式进行了广泛研究,以了解其晶体结构。赵建平等人(2011)的研究提供了关于其结构内平面性和原子偏差的详细见解,对我们理解其物理性质做出了重大贡献 (Zhao et al., 2011)。

测定和定量的分析方法

F. H. Fernandes和H. R. Salgado(2016)回顾了各种测定和定量没食子酸的分析方法。他们讨论了光谱法、色谱法和毛细管电泳等技术,突出了每种方法的优点和局限性。这项研究对于在生物基质中准确测量3,4,5-三溴苯甲酸的技术的发展至关重要 (Fernandes & Salgado, 2016)。

抗氧化和保护作用

由H. Masaki等人(1997)进行的研究探讨了3,4,5-三溴苯甲酸及其酯类的抗氧化性质。他们的研究表明该化合物能清除羟基自由基,并保护皮肤成纤维细胞免受过氧化氢诱导的损伤,强调了其作为抗氧化剂的潜力 (Masaki et al., 1997)。

在炎症性疾病中的药理活性

白金荣等人(2020)深入探讨了没食子酸在炎症性疾病中的药理活性和分子机制。他们的全面回顾涵盖了化学特性、药代动力学、毒性和抗炎机制,强调了没食子酸作为治疗剂的潜力 (Bai et al., 2020)。

生物活性玻璃的表面功能化

张欣等人(2013)研究了利用没食子酸对生物活性玻璃进行功能化,旨在利用玻璃表面作为这种生物学重要分子的载体。他们的研究为利用没食子酸在药物和植物科学应用中开辟了可能性,因为其具有抗氧化、抗癌和抗菌特性 (Zhang et al., 2013)。

属性

IUPAC Name |

3,4,5-tribromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZOUVAHFWHQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332487 | |

| Record name | 3,4,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Tribromobenzoic acid | |

CAS RN |

618-74-6 | |

| Record name | 3,4,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

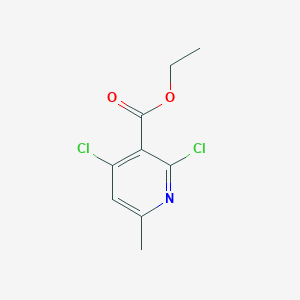

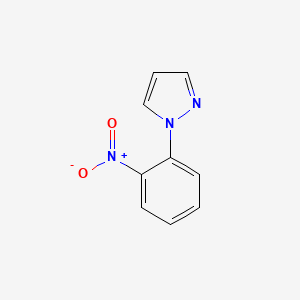

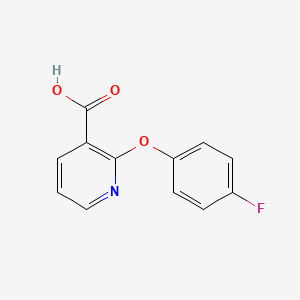

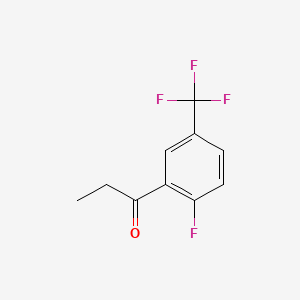

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)